![molecular formula C5H10ClN5 B13560270 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is known for its unique structure, which includes an azetidine ring and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of azetidine-3-methanol and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azetidine-3-carboxylic acid derivatives.
Reduction: Formation of azetidine-3-methanol derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
科学研究应用
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Uniqueness
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of an azetidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C5H10ClN5 |
|---|---|
分子量 |
175.62 g/mol |
IUPAC 名称 |
5-(azetidin-3-ylmethyl)-2H-tetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
InChI 键 |
MMRSFVOOPOGZHA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CC2=NNN=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



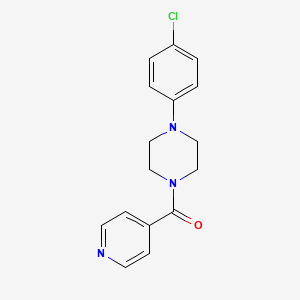
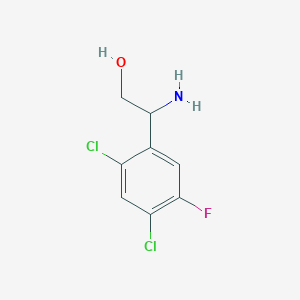
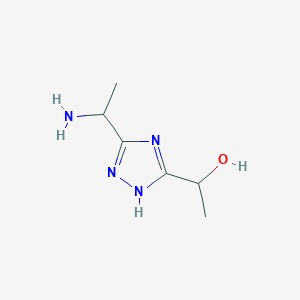
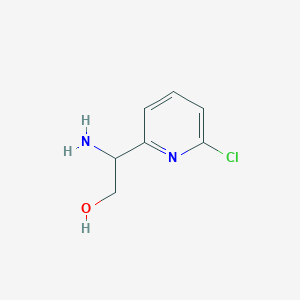
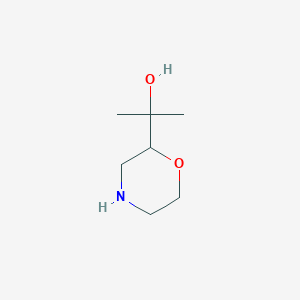
![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
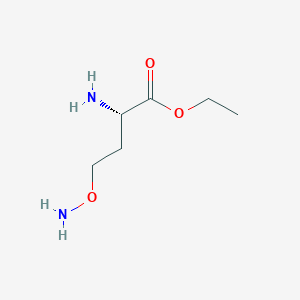
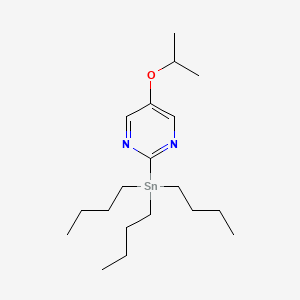
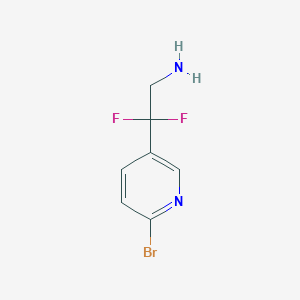
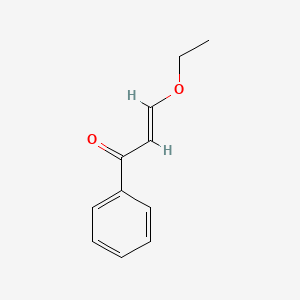
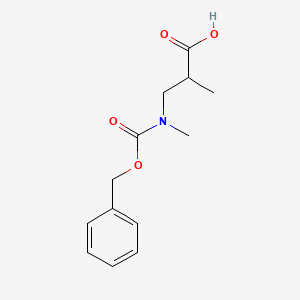
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
